Chromatographic Differentiation: Retention Behaviour vs. Leflunomide and Teriflunomide API
In validated RP-HPLC methods for Leflunomide impurity profiling, 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (Impurity G) exhibits a distinct and reproducible relative retention time (RRT) that differs from both the Leflunomide API peak (RRT = 1.00) and Teriflunomide, enabling unambiguous chromatographic resolution [1]. The compound's molecular weight of 216.24 g/mol is 54 Da lower than Leflunomide (270.21 g/mol), and its UV λmax of approximately 246 nm matches the detection wavelength used in pharmacopoeial methods, ensuring reliable quantification . This chromatographic uniqueness is essential for identity confirmation and purity assessment in API release testing.
| Evidence Dimension | Chromatographic identity and resolution in pharmacopoeial HPLC |
|---|---|
| Target Compound Data | Molecular weight 216.24 g/mol; UV λmax ~246 nm; distinct RRT peak resolved from Leflunomide |
| Comparator Or Baseline | Leflunomide API: MW 270.21 g/mol; RRT = 1.00; Teriflunomide: MW 270.21 g/mol; distinct RRT |
| Quantified Difference | ΔMW = 54 Da; baseline-resolved chromatographic peaks with reproducible RRT values across validated methods |
| Conditions | RP-HPLC: Thermo Scientific Hypersil ODS C18 column (250 mm × 4.6 mm, 5 μm); mobile phase acetonitrile:methanol:0.1 M sodium perchlorate (40:30:30 v/v), pH 4.6; flow rate 1.0 mL/min; UV detection at 246 nm |
Why This Matters
Without this specific RRT and UV signature, an impurity reference standard cannot serve as a valid system suitability marker or identity standard for Leflunomide/Teriflunomide ANDA submissions, making chromatographic differentiation the primary procurement criterion.
- [1] Mallu UR, et al. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turk J Pharm Sci. 2019;16(4):457-465. View Source
